4,4'-Dinitrostilbene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-nitro-4-[(E)-2-(4-nitrophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVIIRIMEIEKOQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201032626 | |

| Record name | trans-4,4'-Dinitrostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736-31-2, 619-93-2, 2501-02-2 | |

| Record name | trans-4,4′-Dinitrostilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-4,4'-Dinitrostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dinitrostilbene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000736312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-4,4'-Dinitrostilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4,4'-Dinitrostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4,4'-dinitrostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4,4'-dinitrostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2501-02-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DINITROSTILBENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ9U9ML42K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Stilbene Scaffold and the Impact of Nitro-Substitution

An In-depth Technical Guide to 4,4'-Dinitrostilbene: From Core Structure to Industrial Applications

The stilbene backbone, characterized by a 1,2-diphenylethylene core, is a privileged scaffold in chemistry, appearing in natural products, pharmaceuticals, and materials science.[1] Its rigid, planar structure and conjugated π-system give rise to unique photochemical and electronic properties. The introduction of strong electron-withdrawing groups, such as the nitro (-NO₂) group, at the para positions of both phenyl rings dramatically alters these properties, leading to the formation of this compound.

This technical guide provides a comprehensive overview of this compound, with a crucial distinction between the parent, non-sulfonated molecule and its industrially pivotal derivative, this compound-2,2'-disulfonic acid (DNS). While the former serves as the foundational structure, the latter is the workhorse of the chemical industry, acting as an essential intermediate for a vast array of dyes and optical brighteners.[2] This whitepaper will elucidate the synthesis, properties, and applications of both entities, providing researchers and drug development professionals with a detailed understanding of their chemistry and utility.

Part 1: The Parent Compound - (E)-4,4'-Dinitrostilbene

(E)-4,4'-Dinitrostilbene, also known as trans-4,4'-dinitrostilbene, is the thermodynamically more stable isomer and the primary focus of fundamental research on this structure. Its symmetrical, electron-deficient nature makes it an interesting subject for studies in materials science and as a precursor for more complex molecules.

Chemical Structure and Isomerism

The molecule consists of a central ethylene bridge connecting two 4-nitrophenyl groups. The trans or (E)-isomer, where the phenyl groups are on opposite sides of the double bond, is sterically favored and more stable than the cis or (Z)-isomer.

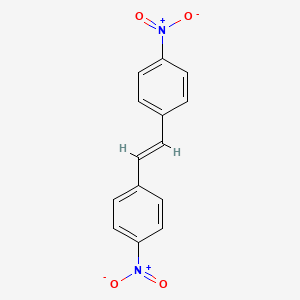

Caption: Chemical structure of (E)-4,4'-Dinitrostilbene.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. Its high melting point and poor solubility in common solvents are characteristic of its rigid, symmetrical structure.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀N₂O₄ | [1] |

| Molecular Weight | 270.24 g/mol | [1] |

| Appearance | Yellow to Amber powder/crystal | |

| Melting Point | 295 °C | |

| Boiling Point | 394.6 ± 11.0 °C (Predicted) | |

| Density | 1.376 ± 0.06 g/cm³ (Predicted) | |

| CAS Number | 2501-02-2 |

Synthesis via Wittig Reaction

While several methods exist for stilbene synthesis, the Wittig reaction is a highly effective and common laboratory-scale method for producing this compound.[1] The reaction provides good control over the formation of the carbon-carbon double bond.

The causality of this pathway is rooted in the nucleophilicity of the phosphorus ylide. The reaction is initiated by preparing the phosphonium salt from 4-nitrobenzyl bromide. A strong base then deprotonates the salt to form the highly reactive ylide, which subsequently attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The resulting betaine intermediate collapses to form a stable four-membered oxaphosphetane ring, which then fragments to yield the desired stilbene and triphenylphosphine oxide, a thermodynamically favorable process that drives the reaction to completion.[3]

Caption: Wittig reaction workflow for this compound synthesis.

Experimental Protocol: Wittig Synthesis

-

Phosphonium Salt Preparation: Reflux 4-nitrobenzyl bromide with an equimolar amount of triphenylphosphine in a suitable solvent like toluene to form (4-nitrobenzyl)triphenylphosphonium bromide.[1]

-

Ylide Formation: Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., Nitrogen). Cool the suspension in an ice bath and add a strong base (e.g., sodium hydride or n-butyllithium) dropwise to generate the deep red-colored phosphorus ylide.

-

Condensation: Add a solution of 4-nitrobenzaldehyde in anhydrous THF to the ylide suspension. Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Quench the reaction with water and extract the product into an organic solvent like dichloromethane. Wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude product contains a mixture of (E) and (Z) isomers along with triphenylphosphine oxide.

-

Purification: The product can be purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to isolate the desired (E)-4,4'-dinitrostilbene.[4]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information on the functional groups present. Key expected absorptions include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1520 cm⁻¹ and ~1340 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group (-NO₂), respectively.[5]

-

~965 cm⁻¹: A strong out-of-plane C-H bending vibration characteristic of a trans-disubstituted alkene, confirming the (E)-isomer geometry.

-

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by its simplicity due to the molecule's symmetry.

-

The aromatic protons will appear as two sets of doublets in the downfield region (typically δ 7.5-8.3 ppm), characteristic of a 1,4-disubstituted (para) benzene ring.

-

The vinylic protons (-CH=CH-) will appear as a singlet around δ 7.3 ppm, as they are chemically and magnetically equivalent due to the C₂ symmetry of the molecule.

-

-

¹³C NMR Spectroscopy: Due to symmetry, only seven distinct carbon signals are expected.

-

~124-130 ppm: Signals for the four protonated aromatic carbons.

-

~129 ppm: Signal for the vinylic carbons.

-

~145-150 ppm: Two quaternary carbon signals: one for the carbon attached to the vinyl group and one for the carbon attached to the nitro group.

-

-

UV-Visible Spectroscopy: The extensive conjugated π-system in this compound results in strong absorption in the UV-Vis region. The absorption maximum (λ_max) is expected to be significantly red-shifted compared to benzene or stilbene itself, likely appearing in the 350-400 nm range due to π→π* transitions within the conjugated system.[6][7]

Part 2: The Industrial Workhorse - this compound-2,2'-disulfonic Acid (DNS)

While structurally similar, the addition of two sulfonic acid groups transforms this compound into a water-soluble, highly versatile chemical intermediate known as DNS. This compound is the cornerstone for producing fluorescent whitening agents and a range of direct dyes.[2][8]

Chemical Structure

The sulfonic acid groups are positioned ortho to the ethylene bridge, significantly increasing the molecule's polarity and water solubility.

Caption: Chemical structure of this compound-2,2'-disulfonic acid.

Physicochemical Properties

DNS is typically handled as its disodium salt, which exhibits high water solubility.

| Property | Value (for Disodium Salt) | Source |

| Molecular Formula | C₁₄H₈N₂Na₂O₁₀S₂ | [2] |

| Molecular Weight | 474.32 g/mol | |

| Appearance | Light yellow powdered crystal | [1] |

| Water Solubility | High; 105.4 g/L at 37 °C | |

| CAS Number | 3709-43-1 | [2] |

Industrial Synthesis: Oxidative Condensation

The industrial synthesis of DNS is a well-established process involving the oxidative condensation of two molecules of 4-nitrotoluene-2-sulfonic acid (p-NTSA).[2][9] This process is typically carried out in an aqueous alkaline medium.

Causality and Protocol Validation: The choice of an aqueous alkaline medium is critical. The strong base (e.g., NaOH) is required to deprotonate the methyl group of p-NTSA, forming a carbanion intermediate. This step is the key to initiating the condensation. The oxidant, typically sodium hypochlorite or air/oxygen in the presence of a catalyst (e.g., Mn²⁺ salts), then facilitates the coupling of two carbanion-derived species to form the stilbene bridge.[10][11] The reaction must be carefully controlled; high dilution is often necessary to manage the exothermicity and the poor solubility of intermediates.[10] The process is self-validating through in-process monitoring (e.g., HPLC) to track the consumption of p-NTSA and the formation of DNS, allowing for adjustments in oxidant addition or reaction time to maximize yield, which can reach up to 95%.[10][11]

Caption: Industrial synthesis workflow for DNS.

Step-by-Step Methodology

-

Reactor Charging: A reactor is charged with water and a strong base, such as sodium hydroxide. A catalyst, for example, manganese(II) sulfate, may also be added.[11]

-

p-NTSA Addition: An aqueous solution of 4-nitrotoluene-2-sulfonic acid (p-NTSA) is slowly metered into the alkaline solution while maintaining a controlled temperature (e.g., 40-50 °C).

-

Oxidation: An oxidant is introduced. If using air or oxygen, it is bubbled vigorously through the mixture. If using sodium hypochlorite, it is added portion-wise.[2]

-

Reaction Monitoring: The reaction progress is monitored by HPLC to ensure complete conversion of the starting material.

-

Product Isolation: Upon completion, the reaction mixture is cooled. The product, as its disodium salt, may precipitate directly or can be salted out by adding sodium chloride.

-

Purification: The precipitated solid is collected by filtration, washed, and dried to yield the final DNS product.

Key Application: Synthesis of Optical Brighteners

The most significant application of DNS is its use as a precursor to 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid). This transformation is achieved through the reduction of the two nitro groups to amino groups. DSD acid is a foundational building block for the majority of commercial fluorescent whitening agents (optical brighteners) used in laundry detergents and textiles.[2][8]

Reduction Protocol: The reduction is commonly performed using iron powder in a slightly acidic aqueous medium or via catalytic hydrogenation with catalysts like Raney cobalt or palladium on carbon.[12][13] The choice of method depends on factors like cost, efficiency, and waste disposal considerations. The iron reduction method is robust and widely used industrially.

Caption: Conversion of DNS to DSD acid for downstream applications.

Safety and Handling

As with all nitroaromatic compounds and strong acids, proper safety protocols must be followed when handling DNS and its precursors.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and tightly fitting safety goggles.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE, sweep up the solid material, and place it in a suitable container for disposal. Avoid generating dust.

Conclusion

This compound and its sulfonated derivative, DNS, represent a fascinating case study in how structural modification dictates chemical utility. The parent compound, (E)-4,4'-dinitrostilbene, is a symmetrical, conjugated molecule synthesized via classic organic reactions like the Wittig olefination, serving as a model for fundamental research. The introduction of sulfonic acid groups transforms it into DNS, a water-soluble, industrial powerhouse. The robust and scalable synthesis of DNS via oxidative condensation has made it an indispensable intermediate in the manufacturing of high-performance dyes and the optical brighteners that are ubiquitous in consumer products. A thorough understanding of the synthesis, properties, and reactivity of both compounds is essential for professionals in chemical research, development, and manufacturing.

References

- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disodium this compound-2,2'-disulfonate - Wikipedia [en.wikipedia.org]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound(2501-02-2) IR Spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. prepchem.com [prepchem.com]

- 9. CN1105966A - Process for preparing this compound-2,2'-disulphonic acid - Google Patents [patents.google.com]

- 10. US4952725A - Process for the preparation of 4,4'dinitrostilbene-2,2'-disulfonic acid and its salts - Google Patents [patents.google.com]

- 11. US5808141A - Process for preparing this compound-2,2'-disulphonic acid - Google Patents [patents.google.com]

- 12. Method for preparing DSD (4,4'-Diamino 2,2'-Stilbene Disulphonic) acid by hydrogenating and reducing disodium dinitrosalicylate (DNS) at high temperature - Eureka | Patsnap [eureka.patsnap.com]

- 13. US3989743A - Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to (E)-4,4'-Dinitrostilbene: Identification, Characterization, and Analysis

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth exploration of (E)-4,4'-Dinitrostilbene, a key stilbenoid compound relevant in chemical synthesis and materials science research. This document offers a consolidated resource for researchers, scientists, and drug development professionals, detailing the compound's core identifiers, including its CAS number, and comprehensive methodologies for its analytical characterization. We delve into the principles and practical application of spectroscopic and chromatographic techniques for unambiguous identification and purity assessment. Furthermore, this guide presents a field-proven synthetic workflow, emphasizing the causality behind experimental choices to ensure reproducibility and high-purity outcomes. All quantitative data is summarized for clarity, and key workflows are visualized to enhance understanding.

Core Compound Identification

(E)-4,4'-Dinitrostilbene, also known as trans-4,4'-Dinitrostilbene, is a symmetrically substituted aromatic alkene. Its rigid, planar structure and the presence of electron-withdrawing nitro groups give rise to distinct chemical and physical properties. Accurate identification is paramount for its use in further applications.

Chemical and Physical Properties

The primary identifiers and key physical properties of (E)-4,4'-Dinitrostilbene are consolidated in the table below. It is crucial to note that while CAS number 736-31-2 is specifically assigned to the (E)-isomer in authoritative databases like PubChem, the CAS number 2501-02-2 is also frequently encountered in commercial and chemical literature for the trans form.[1][2] Researchers should be aware of this ambiguity and rely on analytical data for confirmation.

| Identifier | Value | Source |

| IUPAC Name | 1-nitro-4-[(E)-2-(4-nitrophenyl)ethenyl]benzene | [2] |

| Primary CAS Number | 736-31-2 (for (E)-isomer) | [2] |

| Common CAS Number | 2501-02-2 | [1] |

| Molecular Formula | C₁₄H₁₀N₂O₄ | [2] |

| Molecular Weight | 270.24 g/mol | [2] |

| Appearance | Yellow to Amber powder or crystals | [1] |

| Melting Point | 295 °C | [1] |

| InChI | InChI=1S/C14H10N2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H/b2-1+ | [2] |

| Canonical SMILES | C1=CC(=CC=C1C=CC2=CC=C(C=C2)--INVALID-LINK--[O-])--INVALID-LINK--[O-] | [2] |

Spectroscopic Characterization: The Analytical Cornerstone

Spectroscopic analysis provides a definitive fingerprint of the molecular structure. The combination of the following techniques is essential for the unequivocal identification of (E)-4,4'-Dinitrostilbene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. Due to the molecule's C2 symmetry, the ¹H and ¹³C NMR spectra are simplified, which is a key diagnostic feature.

¹H NMR (Proton NMR): The proton spectrum provides information on the electronic environment and connectivity of hydrogen atoms.

-

Causality: The strong electron-withdrawing effect of the nitro groups deshields the aromatic protons, shifting their signals downfield. The symmetry of the molecule means that there are only three distinct proton signals.

-

Expected Spectrum (in DMSO-d₆):

-

δ ~8.25 ppm (d, 4H): This doublet corresponds to the four aromatic protons ortho to the nitro groups. They are deshielded by the nitro group's anisotropic and inductive effects.

-

δ ~7.93 ppm (d, 4H): This doublet represents the four aromatic protons meta to the nitro groups.

-

δ ~7.63 ppm (s, 2H): This singlet is characteristic of the two vinylic protons of the central double bond. Their chemical equivalence, due to the molecule's symmetry, results in a singlet. The large trans coupling constant (~16 Hz) is not observed as splitting because the protons are chemically identical.[3]

-

¹³C NMR (Carbon-13 NMR): This technique identifies the different carbon environments.

-

Causality: The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached groups. The symmetry results in only four distinct signals.

-

Expected Chemical Shifts:

-

δ ~147 ppm: Quaternary aromatic carbon directly attached to the nitro group (C-NO₂).

-

δ ~143 ppm: Quaternary aromatic carbon attached to the vinylic carbon (C-C=C).

-

δ ~132 ppm: Vinylic carbon of the double bond (-CH=CH-).

-

δ ~127 ppm: Aromatic carbons ortho to the nitro group (CH).

-

δ ~124 ppm: Aromatic carbons meta to the nitro group (CH).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

-

Causality: Specific bonds vibrate at characteristic frequencies. The presence of nitro, alkene, and aromatic groups in (E)-4,4'-Dinitrostilbene gives rise to a predictable set of absorption bands.

-

Key Diagnostic Peaks:

-

~1500-1540 cm⁻¹ (strong) & ~1340-1360 cm⁻¹ (strong): These two intense bands are highly characteristic of the asymmetric and symmetric stretching vibrations of the nitro (NO₂) groups, respectively. Their presence is a primary indicator for this compound.

-

~960-980 cm⁻¹ (strong): A strong absorption in this region is a hallmark of the out-of-plane C-H bending vibration of a trans-disubstituted alkene, confirming the (E)-geometry.

-

~1600 cm⁻¹, ~1450 cm⁻¹: Medium to weak absorptions corresponding to C=C stretching vibrations within the aromatic rings.

-

~3050-3100 cm⁻¹ (weak): Aromatic and vinylic C-H stretching vibrations.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule.

-

Causality: The extended conjugation across the two phenyl rings and the central double bond allows for π → π* electronic transitions upon absorption of UV-Vis light. The nitro groups act as auxochromes, modifying the absorption profile.

-

Expected Spectrum:

-

(E)-4,4'-Dinitrostilbene exhibits a strong absorption band with a maximum (λ_max) at approximately 350 nm. The exact wavelength can be influenced by the solvent used for the analysis. This absorption is responsible for the compound's distinct yellow color.

-

Chromatographic Methods for Separation and Purity Analysis

Chromatography is indispensable for separating the target compound from reaction mixtures and assessing its purity. High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

-

Principle of Separation: Reversed-phase HPLC is ideal for stilbene derivatives. A nonpolar stationary phase (like C18) is used with a polar mobile phase. (E)-4,4'-Dinitrostilbene, being relatively nonpolar, is retained on the column and elutes based on its interaction with the mobile phase. A higher proportion of organic solvent in the mobile phase reduces retention time.

-

Self-Validating System: The protocol's trustworthiness is established by including a standard of known concentration to calibrate retention time and peak area for quantification. Purity is assessed by the presence of a single, sharp peak at the expected retention time, with the absence of significant impurity peaks.

Experimental Protocol: HPLC Analysis

-

Instrumentation: An HPLC system equipped with a UV-Vis detector (e.g., a photodiode array detector) is required.

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size) is highly effective.

-

Mobile Phase: An isocratic mixture of Methanol and Ultrapure Water (e.g., 70:30 v/v) is a robust choice. The mobile phase should be filtered and degassed prior to use to prevent blockages and baseline noise.

-

Flow Rate: A flow rate of 0.5 - 1.0 mL/min provides good separation and reasonable analysis time.

-

Column Temperature: Maintain a constant temperature, typically 30 °C, for reproducible retention times.

-

Detection: Monitor the eluent at the compound's λ_max, approximately 350 nm .

-

Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in a suitable solvent (e.g., Dimethylformamide or Acetonitrile) to a final concentration of 0.1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

-

Injection Volume: Inject 5-10 µL of the prepared sample.

-

Analysis: The retention time for (E)-4,4'-Dinitrostilbene will be highly reproducible under these conditions. Purity can be calculated based on the peak area percentage.

Synthesis and Characterization Workflow

A reliable synthesis is critical for obtaining high-quality material for research. The Wittig reaction is a superior method for preparing (E)-stilbenes due to its high stereoselectivity and operational simplicity.[4][5] The following workflow outlines the synthesis from common starting materials, purification, and final analytical validation.

Caption: Workflow for Synthesis, Purification, and Characterization.

Experimental Protocol: Wittig Synthesis

-

Rationale: This procedure utilizes a stabilized phosphorus ylide generated in situ from p-nitrobenzyltriphenylphosphonium bromide. Stabilized ylides preferentially form the thermodynamically more stable (E)-alkene.[5] Methanol is used as the solvent because the (E)-product has low solubility and often precipitates, driving the reaction to completion.[4]

-

Prepare the Phosphonium Salt (Ylide Precursor):

-

Reflux a solution of p-nitrobenzyl bromide (1 eq.) and triphenylphosphine (1 eq.) in a suitable solvent like toluene for 2-4 hours.

-

Cool the mixture. The p-nitrobenzyltriphenylphosphonium bromide salt will precipitate.

-

Filter the salt, wash with a non-polar solvent (e.g., hexane), and dry thoroughly.

-

-

The Wittig Reaction:

-

Suspend p-nitrobenzyltriphenylphosphonium bromide (1.1 eq.) and p-nitrobenzaldehyde (1.0 eq.) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a solution of sodium methoxide (1.2 eq.) in methanol dropwise to the suspension at room temperature. A deep color change indicates the formation of the ylide.

-

Stir the reaction mixture at room temperature for 4-6 hours. A yellow precipitate of (E)-4,4'-dinitrostilbene will form.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration and wash the filter cake sequentially with cold methanol and then water to remove salts and triphenylphosphine oxide.

-

Purify the crude solid by recrystallization from a high-boiling solvent such as dimethylformamide (DMF) or glacial acetic acid to yield bright yellow crystals.

-

Safety and Handling

As a nitroaromatic compound, (E)-4,4'-Dinitrostilbene requires careful handling.

-

Hazards: It is known to cause skin irritation and serious eye damage. It may also cause an allergic skin reaction.[2]

-

Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

The identification and characterization of (E)-4,4'-Dinitrostilbene is a systematic process grounded in the application of modern analytical techniques. The convergence of data from NMR, IR, MS, and UV-Vis spectroscopy provides an unambiguous structural confirmation, while HPLC serves as the definitive tool for purity assessment. The methodologies and data presented in this guide offer a robust framework for scientists to confidently identify, synthesize, and utilize this compound in their research endeavors, ensuring both accuracy and safety.

References

An In-depth Technical Guide to the Synthesis of 4,4'-Dinitrostilbene from p-Nitrotoluene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,4'-dinitrostilbene, a key chemical intermediate, through the oxidative condensation of p-nitrotoluene. Addressed to researchers, chemists, and professionals in process development, this document elucidates the core chemical principles, outlines a detailed laboratory-scale protocol, and discusses the critical parameters that govern the reaction's efficiency and outcome. By integrating mechanistic insights with practical, field-proven methodologies, this guide serves as an authoritative resource for the successful synthesis and understanding of this important stilbene derivative.

Introduction and Strategic Importance

This compound and its derivatives are foundational building blocks in the synthesis of a wide array of functional materials. Their primary utility lies in their subsequent reduction to 4,4'-diaminostilbene, a crucial precursor for fluorescent whitening agents, dyes, and various organic conductors.[1] The synthesis from p-nitrotoluene is an economically viable route, leveraging a readily available starting material.

The core transformation is an oxidative coupling of two p-nitrotoluene molecules at their methyl groups. This reaction is not spontaneous and requires specific conditions—namely, the presence of a strong base and an oxidizing agent—to proceed effectively. Understanding the interplay of these components is paramount to achieving high yields and purity.

Mechanistic Pathway: A Stepwise Elucidation

The conversion of p-nitrotoluene to this compound is a classic example of a base-catalyzed oxidation. The reaction proceeds through the formation of a key intermediate, 4,4'-dinitrobibenzyl, which is subsequently oxidized to the final stilbene product.[2] The entire process can be dissected into three critical stages:

Stage 1: Carbanion Formation The reaction is initiated by a strong base, such as sodium methoxide (CH₃ONa) or potassium tert-butoxide, which abstracts an acidic proton from the methyl group of p-nitrotoluene.[3] The electron-withdrawing nature of the nitro group (-NO₂) at the para position significantly increases the acidity of these methyl protons, facilitating the formation of the resonance-stabilized p-nitrobenzyl carbanion. This step is the cornerstone of the entire synthesis, as the generation of this nucleophilic carbanion is essential for the subsequent coupling.[3]

Stage 2: Oxidative Dimerization to Dinitrobibenzyl The p-nitrobenzyl carbanion undergoes oxidative coupling. In the presence of an oxidizing agent like molecular oxygen (from air), two carbanion intermediates dimerize to form the bibenzyl derivative, 4,4'-dinitrobibenzyl. This process involves the removal of two electrons and two protons overall from the two reacting carbanions.

Stage 3: Dehydrogenation to Dinitrostilbene The final step is the oxidation of the 4,4'-dinitrobibenzyl intermediate. The base abstracts protons from the benzylic carbons, and the resulting species is oxidized to form the carbon-carbon double bond, yielding the thermodynamically stable E-isomer of this compound.

The overall transformation is a testament to the power of activating functional groups on an aromatic ring to direct reactivity.

Experimental Protocol: A Validated Laboratory Procedure

This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol is a synthesis of established procedures and emphasizes safety and reproducibility.

3.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Notes |

| p-Nitrotoluene | C₇H₇NO₂ | 137.14 | 99-99-0 | Toxic, handle with care.[4] |

| Sodium Methoxide | CH₃ONa | 54.02 | 124-41-4 | Corrosive, moisture-sensitive.[5][6] |

| Methanol | CH₃OH | 32.04 | 67-56-1 | Anhydrous, solvent. |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, solvent. |

| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | 2M solution for workup. |

3.2. Equipment

-

Three-necked round-bottom flask (500 mL)

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Gas inlet adapter (for air or oxygen)

-

Heating mantle

-

Büchner funnel and filtration flask

3.3. Step-by-Step Procedure

-

Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and gas inlet adapter. Ensure all glassware is dry.

-

Reagent Charging: To the flask, add p-nitrotoluene (13.7 g, 0.1 mol) and anhydrous dimethylformamide (DMF, 200 mL). Begin stirring to dissolve the solid.

-

Base Addition: In a separate dry flask, prepare a solution of sodium methoxide (5.4 g, 0.1 mol) in anhydrous methanol (50 mL). Caution: The dissolution is exothermic.[7]

-

Initiation of Reaction: Slowly add the sodium methoxide solution to the stirred p-nitrotoluene solution at room temperature. The solution will typically turn a dark reddish-brown, indicating the formation of the p-nitrobenzyl carbanion.

-

Oxidation: Heat the mixture to 60-70°C. Once the temperature is stable, begin bubbling a steady stream of dry air or oxygen through the solution via the gas inlet adapter. Maintain vigorous stirring to ensure good gas-liquid mixing.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Periodically take a small aliquot, quench it with dilute HCl, extract with ethyl acetate, and spot on a silica plate. The disappearance of the p-nitrotoluene spot and the appearance of spots corresponding to 4,4'-dinitrobibenzyl and this compound indicate reaction progression. The reaction is typically run for 4-8 hours.

-

Quenching and Precipitation: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into 500 mL of ice-cold 2M hydrochloric acid with stirring. This will neutralize the excess base and precipitate the crude product.

-

Isolation: Collect the yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with water until the filtrate is neutral, followed by a wash with cold methanol to remove unreacted starting material and other impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as acetic acid or nitrobenzene to yield pure (E)-4,4'-dinitrostilbene as bright yellow crystals.

3.4. Characterization The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Melting Point: (E)-4,4'-dinitrostilbene has a reported melting point of ~297-300 °C.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic and vinylic protons.[8]

-

¹³C NMR: The carbon NMR provides further structural confirmation.[9]

Causality Behind Experimental Choices & Optimization

The success of this synthesis hinges on the careful control of several key parameters.

| Parameter | Recommended Range | Rationale & Causality |

| Base | Strong, non-nucleophilic alkoxides (e.g., NaOMe, KOtBu) | A pKa high enough to deprotonate the methyl group is essential. Sterically hindered bases like KOtBu can be effective. The choice of base can influence reaction rate and side product formation.[3] |

| Solvent | Aprotic, polar (e.g., DMF, DMSO) | Solvents must be able to dissolve the reactants and stabilize the charged carbanion intermediate. They must also be stable to the strong base and oxidative conditions. |

| Oxidant | Air or pure O₂ | Air is economical and generally sufficient. Pure oxygen can increase the reaction rate but requires more stringent safety controls. The oxidation potential must be sufficient to convert the bibenzyl intermediate to the stilbene. |

| Temperature | 50-80 °C | Temperature must be high enough to ensure a reasonable reaction rate but low enough to prevent side reactions and decomposition of the product. Higher temperatures can lead to the formation of p-nitrobenzoic acid.[10] |

| Catalyst | (Optional) Cobalt or Manganese salts | While not always necessary, transition metal catalysts can facilitate the oxidative steps, potentially allowing for milder conditions and improved yields.[11][12] |

Safety and Hazard Management

p-Nitrotoluene: This starting material is classified as toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure.[13][14][15][16]

-

Handling: Always handle p-nitrotoluene in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.

-

Exposure: In case of skin contact, wash immediately with plenty of water. If inhaled, move to fresh air. Seek immediate medical attention in case of significant exposure.[4]

Sodium Methoxide: This reagent is corrosive and reacts violently with water, producing flammable methanol and corrosive sodium hydroxide.[6]

-

Handling: Handle in a dry environment (e.g., under an inert atmosphere if possible) and add to solvents carefully to control the exothermic reaction.

General Precautions: The reaction involves flammable solvents and an oxidant (air/oxygen). Ensure there are no ignition sources nearby and that the reaction is conducted with adequate ventilation and temperature control to prevent runaway reactions.

Conclusion

The synthesis of this compound from p-nitrotoluene is a robust and scalable process that provides access to valuable chemical intermediates. Success in this synthesis is predicated on a firm understanding of the underlying base-catalyzed oxidation mechanism and meticulous control over key experimental variables, including the choice of base, solvent, and reaction temperature. By adhering to the principles and protocols outlined in this guide, researchers and development professionals can confidently and safely execute this important organic transformation.

References

- 1. 4-Nitrotoluene - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fishersci.com [fishersci.com]

- 5. Sodium methoxide - Wikipedia [en.wikipedia.org]

- 6. Sodium Methoxide | CH3ONa | CID 10942334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound(2501-02-2) 1H NMR spectrum [chemicalbook.com]

- 9. This compound, (E)- | C14H10N2O4 | CID 5377860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Heterogeneous catalyzed oxidation of p-nitrotoluene - Details - 北京工业大学机构库 [ir.bjut.edu.cn]

- 13. orbitscience.com [orbitscience.com]

- 14. carlroth.com [carlroth.com]

- 15. carlroth.com [carlroth.com]

- 16. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Spectroscopic Data of 4,4'-Dinitrostilbene

This guide provides a comprehensive analysis of the spectroscopic data for 4,4'-dinitrostilbene, a key chemical entity in various research and development sectors. The following sections will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this molecule, offering insights into its structural features and electronic properties. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical profile of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a highly symmetrical structure, featuring a central carbon-carbon double bond (stilbene backbone) with a nitro group (-NO₂) substituted at the para position of each of the two phenyl rings. This E-isomer (trans) configuration is the most stable and commonly studied. The presence of the extended π-conjugated system, encompassing the two aromatic rings and the ethenic bridge, along with the strongly electron-withdrawing nitro groups, dictates the unique spectroscopic signature of this molecule.

A holistic spectroscopic analysis is paramount for the unambiguous identification and characterization of this compound. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the characteristic functional groups, and UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.[1] For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (E)-4,4'-dinitrostilbene is characterized by its simplicity, a direct consequence of the molecule's C₂h symmetry. In a suitable deuterated solvent, such as DMSO-d₆, three distinct signals are expected in the aromatic and vinylic regions.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).[2]

Data Interpretation:

The ¹H NMR spectrum of this compound in DMSO-d₆ at 400 MHz displays the following key signals[3]:

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (ortho to -NO₂) | 8.254 | Doublet | 4H |

| Aromatic Protons (meta to -NO₂) | 7.929 | Doublet | 4H |

| Vinylic Protons (-CH=CH-) | 7.634 | Singlet | 2H |

Causality Behind the Chemical Shifts:

-

Aromatic Protons: The protons on the aromatic rings are significantly deshielded (shifted downfield) due to the strong electron-withdrawing nature of the nitro groups. The protons ortho to the nitro group experience a greater deshielding effect and thus resonate at a higher chemical shift (8.254 ppm) compared to the meta protons (7.929 ppm).

-

Vinylic Protons: The vinylic protons appear as a singlet at 7.634 ppm. Their downfield shift is attributed to their location within the deshielding region of the aromatic ring currents and the extended conjugation of the molecule. The singlet multiplicity arises from the magnetic equivalence of the two vinylic protons in the symmetrical trans-isomer.

Diagram: ¹H NMR Workflow

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Due to the molecule's symmetry, the ¹³C NMR spectrum of (E)-4,4'-dinitrostilbene is also simplified, showing fewer signals than the total number of carbon atoms.

Data Interpretation:

Based on established ranges for similar structures, the following chemical shifts are anticipated for the unique carbon environments in this compound in DMSO-d₆[4][5][6]:

| Signal Assignment | Expected Chemical Shift (δ, ppm) |

| Quaternary Carbon (C-NO₂) | ~147 |

| Quaternary Carbon (C attached to vinyl) | ~144 |

| Vinylic Carbon (-CH=CH-) | ~130 |

| Aromatic Carbon (CH ortho to -NO₂) | ~128 |

| Aromatic Carbon (CH meta to -NO₂) | ~124 |

Causality Behind the Chemical Shifts:

-

Quaternary Carbons: The carbon atoms directly attached to the electron-withdrawing nitro groups are the most deshielded and appear at the furthest downfield position. The other quaternary carbons, part of the aromatic ring and bonded to the vinylic carbons, are also significantly downfield due to their sp² hybridization and position within the conjugated system.

-

Vinylic and Aromatic Carbons: The vinylic and aromatic carbons resonate in the typical sp² region (120-150 ppm). The specific shifts are influenced by the electronic effects of the nitro groups and the overall conjugation of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[7]

Experimental Protocol: KBr Pellet Method for IR Spectroscopy

-

Sample and KBr Preparation: Gently grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.[8]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: Acquire a background spectrum of a pure KBr pellet to subtract any atmospheric or instrumental interferences.

Data Interpretation:

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups:

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1550-1475 | Strong |

| Symmetric NO₂ Stretch | 1360-1290 | Strong |

| C=C Stretch (alkene) | 1680-1640 | Medium |

| C=C Stretch (aromatic) | 1600-1450 | Medium to Weak |

| =C-H Stretch (vinylic & aromatic) | 3100-3000 | Medium |

| C-H Out-of-Plane Bending | 1000-650 | Strong |

Causality Behind the Vibrational Frequencies:

-

Nitro Group Vibrations: The most prominent features in the IR spectrum are the strong absorptions from the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds are intense due to the large change in dipole moment during these vibrations.[9]

-

Alkene and Aromatic Vibrations: The C=C stretching of the central double bond and the aromatic rings appear in the 1680-1450 cm⁻¹ region.[10] The stretching vibrations of the C-H bonds attached to these sp² carbons are found just above 3000 cm⁻¹.[10]

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations, including C-H out-of-plane bending, which are unique to the overall molecular structure.

Diagram: IR Spectroscopy Logic

Caption: Correlation of functional groups to IR absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly informative for conjugated systems like this compound.

Experimental Protocol: Acquiring a UV-Vis Spectrum

-

Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest and in which the compound is soluble. Common choices include ethanol, methanol, chloroform, and DMSO.[11]

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance maximum (λmax) within the optimal range of the spectrophotometer (typically 0.2 - 1.0 absorbance units).

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

-

Spectrum Recording: Scan a range of wavelengths (e.g., 200-600 nm) to record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).

Data Interpretation:

The UV-Vis spectrum of this compound is dominated by a strong absorption band corresponding to a π → π* electronic transition within the extensive conjugated system. The exact λmax is solvent-dependent.

| Solvent | Approximate λmax (nm) |

| Ethanol | ~350 |

| Methanol | ~350 |

| Chloroform | ~350-360 |

| DMSO | ~360-370 |

Causality Behind the Absorption:

-

Extended Conjugation: The alternating double and single bonds across the two phenyl rings and the central ethene bridge create a large, delocalized π-electron system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule can absorb lower-energy (longer wavelength) UV light, resulting in the observed λmax.

-

Solvent Effects: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the λmax. Generally, more polar solvents can stabilize the excited state to a greater extent, causing a slight bathochromic (red) shift to longer wavelengths.[12]

Conclusion

The spectroscopic data of this compound provides a detailed fingerprint of its molecular structure and electronic properties. The symmetrical nature of the molecule is clearly reflected in the simplicity of its ¹H and ¹³C NMR spectra. The strong characteristic absorptions in the IR spectrum confirm the presence of the nitro and stilbene functionalities. The intense absorption in the UV-Vis spectrum is a direct consequence of the extended π-conjugation. This comprehensive spectroscopic profile is indispensable for the quality control, structural elucidation, and investigation of the chemical behavior of this compound in various scientific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. ekwan.github.io [ekwan.github.io]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. hmdb.ca [hmdb.ca]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. 紫外可见溶剂 [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure of trans-4,4'-Dinitrostilbene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of trans-4,4'-dinitrostilbene, a molecule of significant interest in materials science and nonlinear optics. We delve into the precise three-dimensional arrangement of atoms within its crystal lattice, elucidated through single-crystal X-ray diffraction. This guide will detail the synthesis of the compound, the experimental protocol for its structural determination, a thorough analysis of its molecular and crystal structure, including intermolecular interactions, and its spectroscopic characterization. The information presented herein is intended to serve as a valuable resource for researchers working with stilbene derivatives and in the broader field of crystal engineering.

Introduction

trans-4,4'-Dinitrostilbene belongs to the stilbenoid family, a class of compounds characterized by a central C=C double bond flanked by two aromatic rings. The trans isomer, with its extended π-conjugation, often exhibits interesting photophysical properties. The presence of strong electron-withdrawing nitro groups at the para positions of the phenyl rings significantly influences the electronic structure and crystal packing of the molecule, making it a subject of academic and industrial research.

Understanding the crystal structure is paramount as it dictates many of the material's bulk properties, including its optical, electronic, and mechanical characteristics. The precise arrangement of molecules in the solid state, governed by a delicate balance of intermolecular forces, can lead to polymorphism, where a compound can exist in multiple crystalline forms with different properties. This guide focuses on a specific, well-characterized crystal structure of trans-4,4'-dinitrostilbene.

Synthesis of trans-4,4'-Dinitrostilbene

The synthesis of trans-stilbenes can be achieved through various olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a particularly effective method for producing trans-alkenes with high stereoselectivity.[1] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.[2]

Synthetic Protocol: Horner-Wadsworth-Emmons Reaction

A plausible and efficient route to synthesize trans-4,4'-dinitrostilbene is via the Horner-Wadsworth-Emmons reaction between 4-nitrobenzaldehyde and the phosphonate derived from 4-nitrobenzyl bromide.

Step 1: Preparation of Diethyl (4-nitrobenzyl)phosphonate

A mixture of 4-nitrobenzyl bromide and triethyl phosphite is heated to afford diethyl (4-nitrobenzyl)phosphonate through the Michaelis-Arbuzov reaction.

Step 2: Horner-Wadsworth-Emmons Olefination

The diethyl (4-nitrobenzyl)phosphonate is deprotonated with a strong base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the phosphonate carbanion. To this solution, 4-nitrobenzaldehyde, dissolved in the same solvent, is added dropwise. The reaction mixture is stirred at room temperature, leading to the formation of trans-4,4'-dinitrostilbene. The trans isomer is generally favored due to thermodynamic stability.[1] The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for trans-4,4'-dinitrostilbene via the Horner-Wadsworth-Emmons reaction.

Crystal Structure Determination

The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of trans-4,4'-dinitrostilbene involves the following key steps:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the synthesized compound in a suitable solvent. The choice of solvent is critical and may require screening of several options.

-

Crystal Mounting: A suitable crystal, typically with dimensions in the range of 0.1-0.3 mm, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are recorded by a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to obtain the final crystal structure.

Diagram of the Crystal Structure Determination Workflow

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Molecular and Crystal Structure of trans-4,4'-Dinitrostilbene

The crystal structure of trans-4,4'-dinitrostilbene has been deposited in the Cambridge Structural Database (CSD) with the deposition number CCDC 197350.

Molecular Geometry

The molecule of trans-4,4'-dinitrostilbene is centrosymmetric, with the center of inversion located at the midpoint of the C=C double bond. The stilbene backbone is essentially planar, a consequence of the sp² hybridization of the carbon atoms and the extended π-conjugation. The nitro groups are slightly twisted out of the plane of the phenyl rings.

Crystal Packing and Intermolecular Interactions

The packing of molecules in the crystal lattice is primarily governed by a combination of van der Waals forces and specific intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking interactions. The nitro groups play a crucial role in directing the crystal packing through the formation of weak C-H···O hydrogen bonds between the hydrogen atoms of the phenyl rings and the oxygen atoms of the nitro groups of adjacent molecules. These interactions, along with π-π stacking between the electron-deficient phenyl rings, contribute to the overall stability of the crystal lattice. The study of intermolecular interactions in nitro-substituted benzene derivatives has shown that C-H···O hydrogen bonds and stacking interactions are dominant forces in their crystal packing.[3]

Table 1: Crystallographic Data for trans-4,4'-Dinitrostilbene (CCDC 197350)

| Parameter | Value |

| Chemical Formula | C₁₄H₁₀N₂O₄ |

| Formula Weight | 270.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.58(1) Å |

| b | 5.82(1) Å |

| c | 14.12(1) Å |

| α | 90° |

| β | 103.8(1)° |

| γ | 90° |

| Volume | 604.5(2) ų |

| Z | 2 |

| Density (calculated) | 1.486 g/cm³ |

Note: The specific atomic coordinates, bond lengths, and bond angles are available in the full crystallographic information file (CIF) corresponding to CCDC 197350.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized trans-4,4'-dinitrostilbene and for probing its electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of trans-4,4'-dinitrostilbene is expected to show signals in the aromatic region. Due to the symmetry of the molecule, the four protons on each phenyl ring will appear as two distinct doublets. The vinylic protons will give rise to a singlet, as they are chemically equivalent. The chemical shifts will be influenced by the strong electron-withdrawing effect of the nitro groups.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the different carbon environments in the molecule. The carbons attached to the nitro groups and the vinylic carbons will be significantly deshielded.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key vibrational bands for trans-4,4'-dinitrostilbene include:

-

N-O stretching: Strong asymmetric and symmetric stretching vibrations of the nitro groups, typically appearing in the regions of 1500-1550 cm⁻¹ and 1335-1365 cm⁻¹, respectively.

-

C=C stretching: A band corresponding to the stretching of the central alkene double bond.

-

C-H stretching and bending: Vibrations associated with the aromatic and vinylic C-H bonds.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of trans-4,4'-dinitrostilbene in a solvent like ethanol is characterized by a strong absorption band in the UV region. This absorption is attributed to the π-π* electronic transition of the conjugated stilbene system. The position of the absorption maximum (λ_max) is sensitive to the electronic nature of the substituents on the phenyl rings. The nitro groups cause a red shift (bathochromic shift) of the absorption maximum compared to unsubstituted trans-stilbene.

Conclusion

This technical guide has provided a detailed examination of the crystal structure of trans-4,4'-dinitrostilbene. The synthesis via the Horner-Wadsworth-Emmons reaction offers a reliable route to this compound. The crystal structure, determined by single-crystal X-ray diffraction, reveals a planar molecular geometry and a packing arrangement dominated by C-H···O hydrogen bonds and π-π stacking interactions. The spectroscopic data provide a means of characterizing the molecule and understanding its electronic properties. The information compiled in this guide serves as a foundational resource for researchers engaged in the study and application of stilbene-based materials.

References

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Photophysical Properties of 4,4'-Dinitrostilbene

Abstract

This technical guide provides a comprehensive exploration of the photophysical properties of this compound, a molecule of significant interest due to the profound influence of its dual electron-withdrawing substituents on the stilbene chromophore. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond a simple data summary. It delves into the mechanistic underpinnings of the molecule's behavior upon photoexcitation, explaining the causality behind its synthesis, spectral characteristics, and ultrafast excited-state dynamics. We will dissect the experimental methodologies used to characterize such molecules, offering field-proven insights into protocol design and data interpretation. While direct, extensive studies on this compound are limited, this guide synthesizes data from its mono-nitro analogue, trans-4-nitrostilbene, and foundational principles of physical organic chemistry to construct a robust and scientifically grounded profile.

Introduction: The Stilbene Scaffold and the Influence of Nitro-Substitution

Stilbene and its derivatives are a cornerstone of photochemistry, renowned for their characteristic trans-cis (or E/Z) photoisomerization.[1] This process, involving rotation around the central ethylenic double bond in the excited state, has made them model systems for understanding fundamental photochemical reactions. The parent stilbene molecule exhibits a complex interplay between fluorescence and isomerization from its first excited singlet state (S₁).

The introduction of substituents dramatically perturbs this delicate balance. Strong electron-withdrawing groups, such as the nitro group (-NO₂), fundamentally alter the electronic landscape of the molecule. In the case of this compound, the symmetrical placement of two powerful nitro groups at the para positions of the phenyl rings imposes a dominant charge-transfer character on the electronic transitions.[2] This structural feature is the key determinant of its photophysical behavior, leading to the rapid deactivation of excited states and a significant quenching of fluorescence. This guide will illuminate the pathways by which this deactivation occurs.

Synthesis of this compound

The synthesis of stilbene derivatives often relies on oxidative coupling reactions. For this compound, a common conceptual pathway is the oxidative condensation of 4-nitrotoluene. While many industrial-scale preparations focus on the water-soluble disulfonated analogue for dye manufacturing[3][4], the core reaction can be adapted for the non-sulfonated target molecule.

Conceptual Synthetic Workflow

The process involves the oxidation of the methyl group of 4-nitrotoluene in an alkaline medium. The base facilitates the formation of a carbanionic intermediate, which is then oxidized to form a stilbene bridge between two molecules.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Oxidative Condensation

This protocol is a generalized representation based on established methods for related compounds.[3][4]

-

Reactor Setup: Charge a jacketed glass reactor with a suitable solvent, such as dimethyl sulfoxide (DMSO) or a mixture of water and an alcohol.[4][5] Equip the reactor with a mechanical stirrer, a reflux condenser, and an inlet for gas.

-

Reagent Addition: Dissolve the starting material, 4-nitrotoluene, in the chosen solvent system within the reactor.

-

Basification: Gradually add a strong base, such as sodium hydroxide, to the mixture. The base is crucial for deprotonating the methyl group, initiating the reaction.

-

Oxidation: Introduce the oxidizing agent. For laboratory-scale synthesis, this could be a solution of sodium hypochlorite. For industrial processes, oxygen or air is often bubbled through the reaction mixture, sometimes in the presence of a transition metal catalyst (e.g., Manganese(II) acetate) to improve efficiency.[4]

-

Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 40-60 °C). The progress can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product.

-

Workup and Isolation: Upon completion, cool the reaction mixture. The product, being a solid, may precipitate and can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/methylene chloride) to yield the final yellow crystalline product.[2][6][7]

Core Photophysical Properties

The photophysics of this compound is dominated by ultrafast, non-radiative decay processes. To understand this, we draw heavily on detailed studies of trans-4-nitrostilbene (t-NSB), as its behavior provides a clear blueprint for the dynamics of its dinitro counterpart.[8]

Absorption and Electronic States

This compound appears as a yellow solid, indicating strong absorption in the blue-violet region of the visible spectrum.[2] The primary absorption band corresponds to the S₀ → S₁ (ππ*) transition. This transition possesses significant intramolecular charge-transfer (ICT) character, with electron density moving from the stilbene backbone towards the electron-withdrawing nitro groups upon excitation. The presence of a second nitro group is expected to red-shift this absorption band compared to the mono-nitro analogue and increase its intensity.

Excited-State Deactivation Pathways

Upon photoexcitation to the S₁ state, the molecule has several pathways to release its energy. For nitro-substituted stilbenes, fluorescence is a minor, often negligible, channel. The dominant deactivation mechanisms are strongly dependent on solvent polarity.[8]

A. In Nonpolar & Medium-Polarity Solvents: Intersystem Crossing (ISC)

In nonpolar environments, the primary decay route for the S₁ state is an extremely rapid intersystem crossing (ISC) to the triplet manifold (Tₙ).[8] The strong spin-orbit coupling induced by the nitro group(s) facilitates this formally forbidden transition.

-

Mechanism: The initially populated S₁(ππ*) state rapidly crosses over to a higher-lying triplet state (e.g., T₂). From there, it undergoes rapid internal conversion within the triplet manifold to the lowest triplet state (T₁).

-

Timescale: For t-NSB in nonpolar solvents, the S₁ lifetime is incredibly short, on the order of 60 femtoseconds.[8] The dinitro-substituted molecule is expected to have a similarly ultrafast S₁ decay.

B. In High-Polarity Solvents: Torsional Relaxation

In polar solvents, the highly polar S₁ state is significantly stabilized, lowering its energy. This increased energy gap between the S₁ and relevant triplet states can make ISC less competitive.[8] Instead, the molecule deactivates by twisting around the central C=C bond.

-

Mechanism: The excited molecule rotates towards a "perpendicular" geometry where the two phenyl rings are orthogonal. This twisted conformation is non-fluorescent and serves as a funnel, efficiently channeling the population back to the ground state (S₀), where it can return to either the trans or cis form.[8]

-

Timescale: This process is slower than the ultrafast ISC in nonpolar solvents, with S₁ lifetimes for t-NSB extending to ~60 picoseconds in highly polar environments.[8]

The following Jablonski diagram illustrates these competing deactivation pathways which lead to very low fluorescence quantum yield.

Caption: Jablonski diagram for this compound showing key deactivation pathways.

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. Due to the highly efficient non-radiative decay pathways described above, this compound is expected to be a very poor fluorophore.

-

Definition: Φf = (Number of photons emitted) / (Number of photons absorbed)

-

Expected Value: The quantum yield is anticipated to be extremely low (Φf << 0.01) across all solvents, a characteristic feature of many nitroaromatic compounds.[9]

Summary of Photophysical Parameters

The following table summarizes the expected properties, based on extrapolation from trans-4-nitrostilbene data.[8]

| Property | Nonpolar Solvents (e.g., Hexane) | Polar Solvents (e.g., Acetonitrile) | Rationale / Comments |

| Absorption Max (λ_abs) | ~350-380 nm | ~360-390 nm | S₀→S₁ (ππ*) transition with strong ICT character. Slight red-shift expected in polar solvents. |

| Emission Max (λ_em) | Not readily observable | Not readily observable | Fluorescence is heavily quenched. |

| S₁ Lifetime (τ) | < 1 ps (femtoseconds) | 10-100 ps | Ultrafast decay via ISC in nonpolar media; slower decay via torsional motion in polar media. |

| Fluorescence Quantum Yield (Φf) | Extremely Low (<0.001) | Extremely Low (<0.01) | Dominated by efficient non-radiative decay channels (ISC and twisting). |

| Primary Deactivation Path | Intersystem Crossing (S₁→Tₙ) | Torsional Relaxation (Twisting) | The relative energies of the S₁ and triplet states are modulated by solvent polarity. |

Advanced Spectroscopic Characterization

To probe the ultrafast events that govern the photophysics of this compound, specialized time-resolved spectroscopic techniques are required.

Transient Absorption (TA) Spectroscopy

Transient absorption (pump-probe) spectroscopy is the definitive technique for studying the dynamics of non-emissive or weakly emissive species.[10][11]

Principle: A short, intense "pump" pulse excites the sample. A second, time-delayed, broadband "probe" pulse measures the absorption spectrum of the excited molecules. By varying the delay time between the pump and probe, one can track the formation and decay of transient species like excited singlet states, triplet states, or structural intermediates.[10]